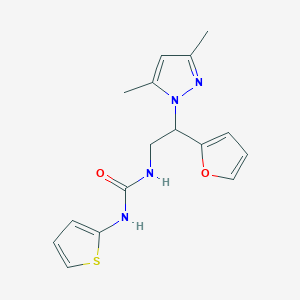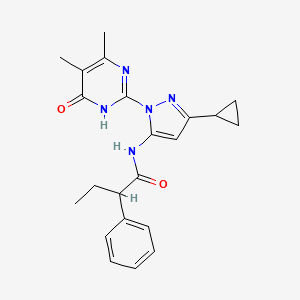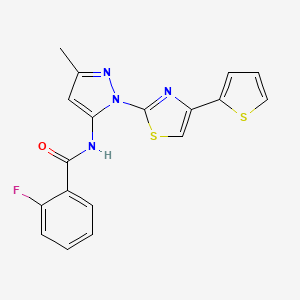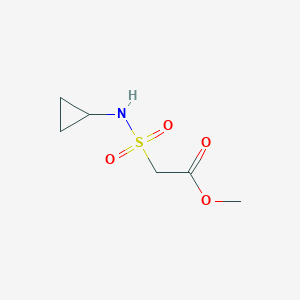![molecular formula C21H27ClN6O3 B2896676 7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 587011-31-2](/img/structure/B2896676.png)
7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, a piperazine ring, and a purine dione structure. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The purine dione structure is a key part of the molecule, and the chlorobenzyl and piperazine groups are attached to this central structure. Unfortunately, without specific data or a detailed study, it’s difficult to provide a comprehensive analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions, while the purine dione structure could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the chlorobenzyl and piperazine groups could influence its solubility, while the purine dione structure could affect its acidity .Aplicaciones Científicas De Investigación
Cardiovascular Activity
- Some derivatives of the compound, including 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, have shown prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Molecular Geometry and Hydrogen Bonding
- Studies on the molecular structure of similar compounds reveal typical geometries that include planar fused rings and specific conformations of the aminohydroxyalkyl and benzylamine groups. This information is vital for understanding how these compounds might interact with biological targets (Karczmarzyk et al., 1995).
Antihistaminic Properties
- Certain derivatives have demonstrated good inhibition of histamine-induced bronchospasm and anaphylaxis, indicating their potential as antihistaminic agents. This could lead to new treatments for allergies and related respiratory conditions (Pascal et al., 1985).
Psychotropic Potential
- Variants of this compound have been explored for their affinity to serotonin receptors and potential psychotropic effects. This suggests possible applications in treating mental health disorders like depression and anxiety (Chłoń-Rzepa et al., 2013).
Antiasthmatic Activity
- Some derivatives have shown significant antiasthmatic activity, highlighting their potential use in developing new treatments for asthma and other respiratory diseases (Bhatia et al., 2016).
Antimycobacterial Activity
- Novel derivatives of this compound have been synthesized to target Mycobacterium tuberculosis. This indicates potential use in the treatment of tuberculosis, a major global health challenge (Konduri et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(13-15-3-5-16(22)6-4-15)17(23-19)14-27-9-7-26(8-10-27)11-12-29/h3-6,29H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLTAYTSAUDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)
![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)

![[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2896603.png)
![N,N-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2896604.png)
![2,6-dichloro-5-fluoro-N-[(4-methylphenyl)(phenyl)methyl]pyridine-3-carboxamide](/img/structure/B2896606.png)


![4-[3-[(1,5-Dimethylpyrazol-4-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2896610.png)
![N-isopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2896612.png)


